molecular formula C65H75N9O13 B6297648 THP-Mal CAS No. 1314929-99-1

THP-Mal

Cat. No.: B6297648
CAS No.: 1314929-99-1
M. Wt: 1190.3 g/mol
InChI Key: METBHPNAPCROQL-UHFFFAOYSA-N
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Description

Tris(hydroxypyridinone)-maleimide, commonly referred to as THP-Mal, is a bifunctional chelator that has found significant utility in various scientific fields. This compound is particularly noted for its ability to label proteins with gallium-68 at ambient conditions of temperature and pH, making it a valuable tool in radiopharmaceutical applications, especially in prostate cancer imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THP-Mal typically involves the reaction of tris(hydroxypyridinone) with maleimide. The process is carried out under mild conditions, often at room temperature and neutral pH, to ensure the stability of the compound . The reaction is straightforward and can be completed in a single step, making it efficient for laboratory-scale preparations .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using scalable solvents and reagents, and employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

THP-Mal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions typically result in labeled biomolecules .

Mechanism of Action

The mechanism of action of THP-Mal involves its ability to chelate metal ions, particularly gallium-68. This chelation process is facilitated by the hydroxypyridinone groups, which form stable complexes with the metal ion. The maleimide moiety allows for conjugation to proteins or other biomolecules, enabling targeted delivery and imaging .

Comparison with Similar Compounds

THP-Mal is unique due to its bifunctional nature, combining the chelating properties of hydroxypyridinone with the conjugation capabilities of maleimide. Similar compounds include:

Properties

IUPAC Name

N,N'-bis[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methyl]-4-[3-[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methylamino]-3-oxopropyl]-4-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propanoylamino]heptanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H75N9O13/c1-43-34-52(75)62(85-40-46-16-10-7-11-17-46)49(71(43)4)37-67-55(78)24-29-65(70-59(82)27-32-66-58(81)28-33-74-60(83)22-23-61(74)84,30-25-56(79)68-38-50-63(53(76)35-44(2)72(50)5)86-41-47-18-12-8-13-19-47)31-26-57(80)69-39-51-64(54(77)36-45(3)73(51)6)87-42-48-20-14-9-15-21-48/h7-23,34-36H,24-33,37-42H2,1-6H3,(H,66,81)(H,67,78)(H,68,79)(H,69,80)(H,70,82)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METBHPNAPCROQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(N1C)CNC(=O)CCC(CCC(=O)NCC2=C(C(=O)C=C(N2C)C)OCC3=CC=CC=C3)(CCC(=O)NCC4=C(C(=O)C=C(N4C)C)OCC5=CC=CC=C5)NC(=O)CCNC(=O)CCN6C(=O)C=CC6=O)OCC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H75N9O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1190.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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